![molecular formula C15H24N2O4 B2476943 Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester CAS No. 139517-71-8](/img/new.no-structure.jpg)
Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C15H24N2O4 and its molecular weight is 296.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar structures, such as 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), are crucial components in several antiviral medications . These medications include boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .
Mode of Action
Similar compounds like 6,6-dmabh are known to interact with their targets to inhibit viral replication . More research is needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Given its similarity to 6,6-dmabh, it can be inferred that it may affect the pathways related to viral replication
Result of Action
Similar compounds like 6,6-dmabh are known to inhibit viral replication, which could potentially lead to the reduction of viral load in the body .
Properties
CAS No. |
139517-71-8 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.367 |
IUPAC Name |
tert-butyl 2,2-dimethyl-7-oxospiro[1,4-diazabicyclo[3.2.0]heptane-6,2'-oxolane]-4-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-13(2,3)21-12(19)16-9-14(4,5)17-10(16)15(11(17)18)7-6-8-20-15/h10H,6-9H2,1-5H3 |
InChI Key |
UBFJSDIPJNHIMZ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2N1C(=O)C23CCCO3)C(=O)OC(C)(C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one](/img/structure/B2476864.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)


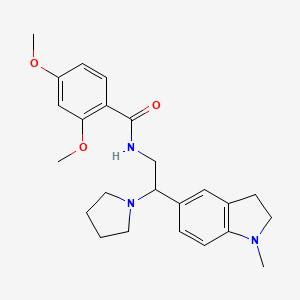
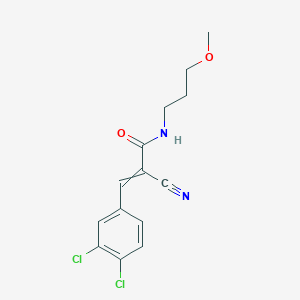

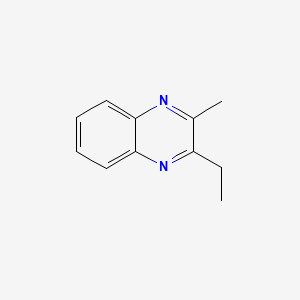

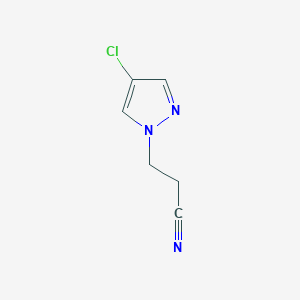
![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2476880.png)
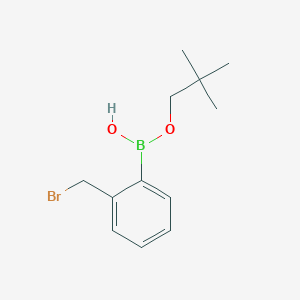
![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2476883.png)
